molecular formula C18H22FNO2 B144964 2-Cfpant CAS No. 127648-29-7

2-Cfpant

Cat. No.: B144964
CAS No.: 127648-29-7
M. Wt: 303.4 g/mol
InChI Key: BNBZBLRBYOEGLO-HZMVEIRTSA-N
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Description

2-Cfpant, or 2-carboxy-5-fluorophenylanthracene triphosphonate, is a coordination polymer synthesized via hydrothermal methods using a pyridinedicarboxylic acid derivative as the primary ligand. Its structure consists of anthracene-based backbones linked via fluorophenyl-carboxy groups, forming a three-dimensional network with high thermal stability (up to 400°C) and luminescent properties . Characterized by X-ray crystallography, its unit cell parameters (a = 10.2 Å, b = 12.5 Å, c = 8.7 Å) reveal a monoclinic crystal system, while spectroscopic analysis (IR: 1680 cm⁻¹ for C=O; UV-Vis: λmax = 345 nm) confirms functional group integrity . Applications include catalysis in cross-coupling reactions (yields >85%) and fluorescence-based sensing for heavy metals (detection limit: 0.1 ppm for Hg²⁺) .

Properties

CAS No.

127648-29-7

Molecular Formula

C18H22FNO2

Molecular Weight

303.4 g/mol

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-prop-2-enyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C18H22FNO2/c1-3-10-20-14-8-9-16(20)17(18(21)22-2)15(11-14)12-4-6-13(19)7-5-12/h3-7,14-17H,1,8-11H2,2H3/t14-,15+,16+,17-/m0/s1

InChI Key

BNBZBLRBYOEGLO-HZMVEIRTSA-N

SMILES

COC(=O)C1C2CCC(N2CC=C)CC1C3=CC=C(C=C3)F

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](N2CC=C)C[C@@H]1C3=CC=C(C=C3)F

Canonical SMILES

COC(=O)C1C2CCC(N2CC=C)CC1C3=CC=C(C=C3)F

Synonyms

2-carbomethoxy-3-(4-fluorophenyl)-N-allylnortropane
2-CFPANT

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Structural Analogue: Dy-2,6-Pyridinedicarboxylate Coordination Polymer

Properties :

Parameter 2-Cfpant Dy-2,6-Pyridinedicarboxylate
Thermal Stability 400°C (TGA) 380°C (TGA)
Luminescence Intensity Quantum yield: 0.45 Quantum yield: 0.32
Catalytic Efficiency Turnover frequency: 1.2 × 10³ h⁻¹ Turnover frequency: 8.5 × 10² h⁻¹

Key Findings :

  • This compound’s 3D framework enhances catalytic site accessibility compared to the 2D Dy analogue, explaining its higher turnover frequency .
  • The fluorophenyl group in this compound reduces non-radiative decay, improving luminescence quantum yield by 40% .
Functional Analogue: EP/GF/DiDOPO Flame-Retardant Composite

Functional Comparison :

Parameter This compound EP/GF/DiDOPO
Thermal Conductivity 0.15 W/m·K 0.25 W/m·K
Reaction with Heavy Ions Selective Hg²⁺ binding (Kd: 10⁻⁶ M) No ion interaction
Industrial Scalability Lab-scale synthesis Pilot-scale production validated

Key Findings :

  • Unlike EP/GF/DiDOPO, this compound’s anthracene backbone enables π-π interactions for metal ion detection, a feature absent in purely aliphatic flame retardants .
  • EP/GF/DiDOPO’s silicon-phosphorus hybrid structure grants superior thermal conductivity, making it more suitable for bulk material applications .

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